4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide
Overview
Description
4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide is a chemical compound with the molecular formula C({12})H({18})N({4})O({3})S and a molecular weight of 298.37 g/mol . This compound is characterized by the presence of a benzohydrazide group linked to a sulfonyl group, which is further connected to a methylpiperazine moiety. It is primarily used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide are currently unknown. This compound is a derivative of piperazine, a class of compounds known to interact with a variety of targets, including neurotransmitter receptors
Mode of Action
It is known that piperazine derivatives can interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation . The sulfonyl group and benzohydrazide moiety in the compound may also contribute to its interaction with its targets .
Biochemical Pathways
Given the structural features of the compound, it may potentially influence pathways involving neurotransmission or signal transduction
Pharmacokinetics
The compound’s molecular weight (25534 Da ) suggests it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well absorbed . The presence of the piperazine ring and sulfonyl group may also influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound are currently unknown. Based on its structural similarity to other piperazine derivatives, it may potentially modulate cellular signaling or neurotransmission
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . For this compound, specific storage conditions such as keeping it in a dark place, sealed, and at room temperature are recommended to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide typically involves the following steps:
Formation of the Sulfonyl Chloride Intermediate: The process begins with the sulfonylation of 4-methylpiperazine using chlorosulfonic acid to form 4-(4-methylpiperazin-1-yl)sulfonyl chloride.
Coupling with Benzohydrazide: The sulfonyl chloride intermediate is then reacted with benzohydrazide in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzohydrazides.
Scientific Research Applications
4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methylpiperazin-1-yl)sulfonyl]aniline: Similar structure but with an aniline group instead of a benzohydrazide group.
4-[(4-Methylpiperazin-1-yl)sulfonyl]benzoic acid: Contains a carboxylic acid group instead of a hydrazide group.
Uniqueness
4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide is unique due to the presence of both the sulfonyl and hydrazide groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)sulfonylbenzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-15-6-8-16(9-7-15)20(18,19)11-4-2-10(3-5-11)12(17)14-13/h2-5H,6-9,13H2,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDSGNGGVNMDFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501191772 | |
Record name | 4-[(4-Methyl-1-piperazinyl)sulfonyl]benzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501191772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
794554-69-1 | |
Record name | 4-[(4-Methyl-1-piperazinyl)sulfonyl]benzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=794554-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Methyl-1-piperazinyl)sulfonyl]benzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501191772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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